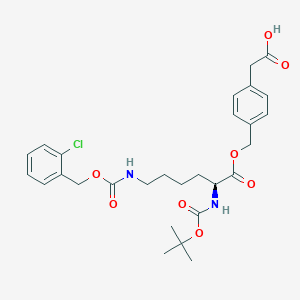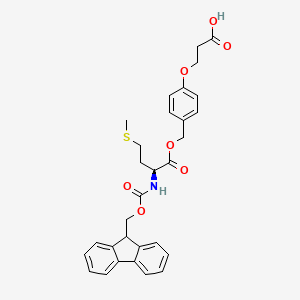
Ac-Phe-Arg-Oet AcOH
Overview
Description
Ac-Phe-Arg-OEt AcOH is a biochemical used for proteomics research . It has a molecular formula of C19H29N5O4⋅C2H4O2 and a molecular weight of 451.52 . It can be used as a substrate for human urinary kallikrein .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C19H29N5O4⋅C2H4O2 . The average mass is 391.465 Da and the monoisotopic mass is 391.221954 Da .Scientific Research Applications
Graphene Research
- Acetic acid (AcOH) is utilized in the synthesis of reduced graphene oxides (RG-Os), which have potential applications in electronic and optoelectronic devices. This research demonstrates the use of a novel reducing agent system (hydriodic acid with acetic acid - HI-AcOH) for the efficient reduction of RG-O in both solution and vapor phases, leading to mass production of highly conducting RG-Os. This method is significant for the advancement of graphene research and its application in flexible devices (Moon, Lee, Ruoff, & Hyoyoung, 2010).
Protease Analysis in Macrophages
- Research indicates that Ac-Phe-OEt, among other amino acid esters, can inhibit the phagocytic activity of macrophages. This finding is vital for understanding the mechanisms of immune response and could have implications in the development of therapeutic strategies targeting macrophage functions (Nihira & Koyama, 1983).
Green Chemistry in Pharmaceuticals
- The use of AcOH in green chemistry and its integration into pharmaceutical industry processes has been a key research area. The ACS Green Chemistry Institute and global pharmaceutical corporations have been focusing on incorporating green chemistry principles like using AcOH in more sustainable and environmentally friendly manufacturing processes (Constable et al., 2007).
Synthesis of Heterocycles
- Research on the synthesis of N-aryl-2H-indazoles and furans has shown the use of AcOH as an additive in Co(III)-catalyzed C–H bond functionalizations. This method is important for pharmaceutical, agrochemical, and materials research, as it allows for the assembly of heterocycles from simple inputs (Hummel & Ellman, 2014).
Cyclic Peptide Synthesis
- The synthesis of cyclic peptides, such as Ac-Phe-[Orn-Pro-D-Cha-Trp-Arg], involves the use of AcOH. This synthesis process is significant for creating potent new anti-inflammatory drugs, advancing the field of pharmaceuticals and therapeutic treatments (Reid, Abbenante, Taylor, & Fairlie, 2003).
Matrix Isolation Spectroscopy
- AcOH is used in the study of acetic acid-water complexes using FTIR matrix isolation spectroscopy. This research is fundamental in understanding molecular interactions and has potential atmospheric implications (Haupa, Bil, Barnes, & Mielke, 2015).
Nuclear Magnetic Resonance Study
- Research utilizing nuclear magnetic resonance (NMR) focuses on solvent dependence and side chain conformations of tyrosine and tryptophan derivatives, including Ac-Phe derivatives. This research provides insights into protein and peptide structures in different environments (Kobayashi, Higashijima, Sekido, & Miyazawa, 2009).
Fatty Acid Oxidation Studies
- AcOH has been studied for its role in upregulating genes for fatty acid oxidation enzymes in the liver. This research contributes to our understanding of body fat accumulation and its prevention (Kondo, Kishi, Fushimi, & Kaga, 2009).
Properties
IUPAC Name |
acetic acid;[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-ethoxy-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O5.C2H4O2/c1-2-28-16(25)13(9-6-10-21-17(19)20)22-15(24)14(23-18(26)27)11-12-7-4-3-5-8-12;1-2(3)4/h3-5,7-8,13-14,23H,2,6,9-11H2,1H3,(H,22,24)(H,26,27)(H4,19,20,21);1H3,(H,3,4)/t13-,14-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXCDPRDASAGRP-IODNYQNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)O.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)O.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid pinacol ester hydrochloride](/img/structure/B6289766.png)
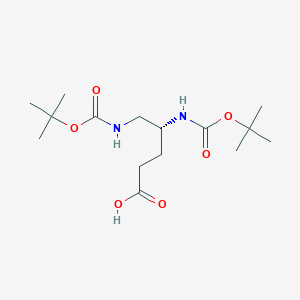
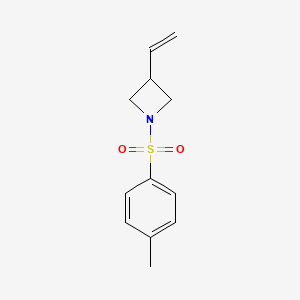
![9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B6289791.png)

![(5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B6289796.png)
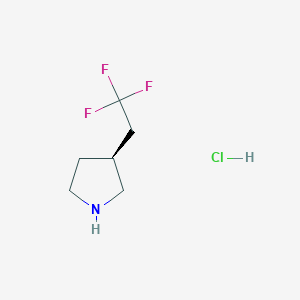
![2-(2-tert-Butoxycarbonyl-2-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B6289806.png)
